molecular formula C21H23N3O4S B14126624 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1171161-40-2

3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B14126624
CAS No.: 1171161-40-2
M. Wt: 413.5 g/mol
InChI Key: UCKGZHOTEGHZHB-UHFFFAOYSA-N
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Description

3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the ethylsulfonyl group: This step often involves sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base.

    Coupling with benzamide: The final step involves coupling the oxadiazole derivative with a benzamide precursor, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted benzamides and oxadiazole derivatives.

Scientific Research Applications

3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application:

    Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Biochemical Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of key enzymes.

    Material Properties: In materials science, its electronic structure can affect the conductivity, luminescence, or other properties of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    3-(methylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(ethylsulfonyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methyl group on the benzyl ring instead of an isopropyl group.

Uniqueness

The unique combination of the ethylsulfonyl group and the 1,3,4-oxadiazole ring in 3-(ethylsulfonyl)-N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide provides distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

1171161-40-2

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

3-ethylsulfonyl-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C21H23N3O4S/c1-4-29(26,27)18-7-5-6-17(13-18)20(25)22-21-24-23-19(28-21)12-15-8-10-16(11-9-15)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,22,24,25)

InChI Key

UCKGZHOTEGHZHB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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